

A Comparative Guide to Ethyl 4-amino-1-piperidinecarboxylate as a Reference Standard

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Compound of Interest

Compound Name: Ethyl 4-amino-1-piperidinecarboxylate

Cat. No.: B114688

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quality and reliability of reference standards are paramount. **Ethyl 4-amino-1-piperidinecarboxylate**, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), serves as a critical reference standard for identity, purity, and assay determination. This guide provides an objective comparison of **Ethyl 4-amino-1-piperidinecarboxylate** with two common alternatives: Ethyl 4-piperidinecarboxylate and tert-Butyl 4-aminopiperidine-1-carboxylate. The information presented herein is compiled from various sources to offer a comprehensive overview for analytical scientists and process chemists.

Physicochemical Properties and Purity

The selection of a reference standard is fundamentally guided by its physicochemical properties and certified purity. The following table summarizes these key parameters for **Ethyl 4-amino-1-piperidinecarboxylate** and its alternatives. It is important to note that purity values are typical and may vary between suppliers.

Property	Ethyl 4-amino-1-piperidinecarboxylate	Ethyl 4-piperidinecarboxylate	tert-Butyl 4-aminopiperidine-1-carboxylate
CAS Number	58859-46-4[1]	1126-09-6[2][3]	87120-72-7
Molecular Formula	C ₈ H ₁₆ N ₂ O ₂ [1]	C ₈ H ₁₅ NO ₂ [2]	C ₁₀ H ₂₀ N ₂ O ₂ [4]
Molecular Weight	172.23 g/mol [1]	157.21 g/mol [3]	200.28 g/mol [4]
Appearance	Colorless to pale yellow liquid	Colorless to slightly brown liquid	White to off-white solid
Typical Purity (GC)	≥96% - >97.0%[3][5]	>98.0%	>97.0%

Experimental Protocols

Accurate and reproducible analytical methods are essential for the qualification and use of reference standards. Below are detailed, representative protocols for the analysis of these piperidine derivatives.

Stability-Indicating HPLC-UV Method

This method is designed to separate the main compound from potential degradation products and process-related impurities.

Chromatographic Conditions:

- Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size
- Mobile Phase A: 0.1% Trifluoroacetic acid in Water
- Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
- Gradient:
 - 0-5 min: 5% B
 - 5-25 min: 5% to 95% B

- 25-30 min: 95% B
- 30.1-35 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- UV Detection: 210 nm
- Injection Volume: 10 µL
- Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a powerful technique for assessing purity and identifying volatile and semi-volatile impurities.

GC-MS Conditions:

- Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
- Carrier Gas: Helium, constant flow at 1.2 mL/min
- Oven Program:
 - Initial temperature: 70°C, hold for 2 min
 - Ramp: 10°C/min to 280°C, hold for 5 min
- Injector Temperature: 250°C
- Injection Mode: Split (20:1)
- Injection Volume: 1 µL

- Transfer Line Temperature: 280°C
- MS Ion Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: 40-450 amu
- Sample Preparation: Prepare a 1 mg/mL solution of the reference standard in methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H and ^{13}C NMR are used to confirm the identity and structure of the reference standard.

NMR Conditions:

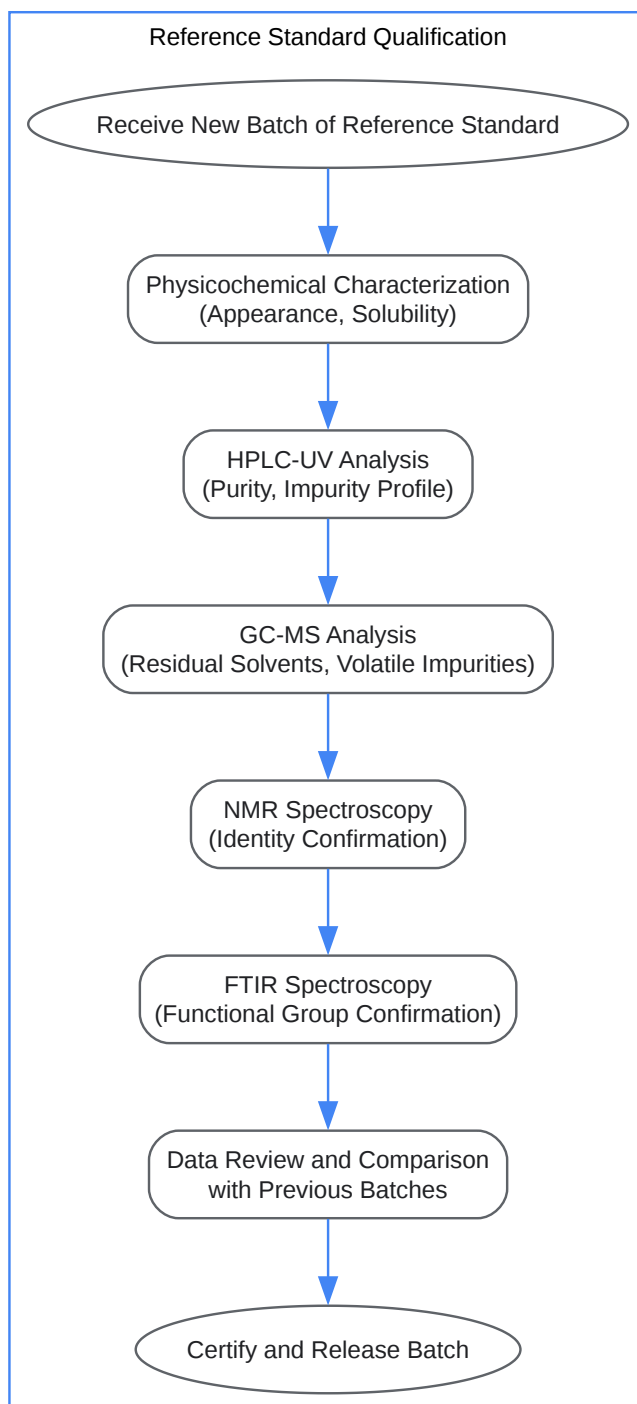
- Spectrometer: 400 MHz
- Solvent: Chloroform-d (CDCl_3)
- ^1H NMR:
 - Pulse sequence: zg30
 - Number of scans: 16
 - Relaxation delay: 1.0 s
- ^{13}C NMR:
 - Pulse sequence: zgpg30
 - Number of scans: 1024
 - Relaxation delay: 2.0 s

- Sample Preparation: Dissolve approximately 10-20 mg of the standard in 0.7 mL of CDCl_3 .

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the qualification of a new batch of reference standard.

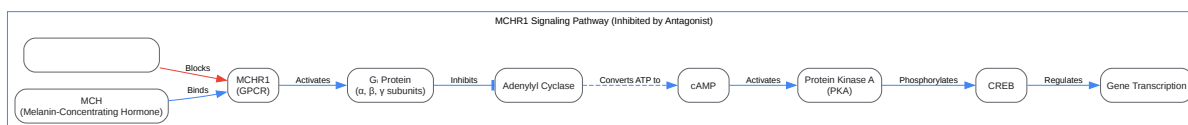


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Experimental workflow for reference standard qualification.

Signaling Pathway

Ethyl 4-amino-1-piperidinecarboxylate is a precursor for the synthesis of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. MCHR1 is a G-protein coupled receptor (GPCR) primarily coupled to the G_i protein. The binding of an antagonist to MCHR1 blocks the downstream signaling cascade. The diagram below illustrates the canonical MCHR1 signaling pathway that is inhibited by these antagonists.



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Inhibitory action of an MCHR1 antagonist on the G_i -coupled signaling pathway.

Conclusion

Ethyl 4-amino-1-piperidinecarboxylate is a well-characterized and suitable reference standard for applications in pharmaceutical development. Its alternatives, Ethyl 4-piperidinecarboxylate and tert-Butyl 4-aminopiperidine-1-carboxylate, offer different physicochemical properties that may be advantageous in specific synthetic or analytical contexts. The choice of a reference standard should be based on a thorough evaluation of its intended use, the required analytical techniques, and the specific impurities that need to be monitored. The protocols and data presented in this guide provide a solid foundation for making an informed decision.

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